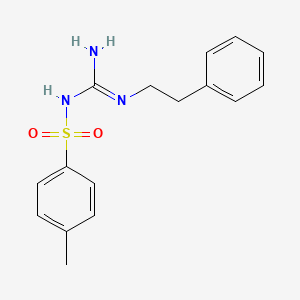

4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-13-7-9-15(10-8-13)22(20,21)19-16(17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULMRDCPMOKPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenethylcarbamimidoyl Amine

Step 1: Guanidinylation of Phenethylamine

Phenethylamine reacts with cyanamide (NH$$_2$$CN) under acidic conditions to form phenethylguanidine. This transformation leverages the nucleophilic attack of the primary amine on the electrophilic carbon of cyanamide, followed by proton transfer and tautomerization.

Reaction Conditions

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: Hydrochloric acid (1.2 equiv)

- Temperature: 80°C, reflux

- Time: 12 hours

- Yield: 68–72%

Mechanism

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}2 + \text{NH}2\text{CN} \xrightarrow{\text{HCl}} \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHC}(=\text{NH})\text{NH}2 + \text{H}2\text{O}

$$

Sulfonylation with p-Toluenesulfonyl Chloride

Step 2: Sulfonamide Bond Formation

The guanidine intermediate is treated with p-toluenesulfonyl chloride in the presence of a base to facilitate deprotonation and nucleophilic substitution.

Reaction Conditions

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature (RT)

- Time: 4 hours

- Yield: 85–90%

Mechanism

$$

\text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHC}(=\text{NH})\text{NH}2 + \text{ClSO}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NHC}(=\text{NH})\text{NHSO}2\text{C}6\text{H}4\text{CH}3 + \text{Et}_3\text{NH}^+\text{Cl}^-

$$

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 2 |

| Overall Yield | 58–65% | 50–57% |

| Key Advantages | Higher yielding final step | Avoids handling cyanamide |

| Key Challenges | Cyanamide stability | Lower yield in carbamimidoylation |

| Scalability | Moderate | High |

Optimization Strategies and Industrial Considerations

The patent CN106336366A highlights the importance of solvent selection and stoichiometry in sulfonamide synthesis. For instance:

- Chlorosulfonation Efficiency: Using chloroform as a solvent improves reaction homogeneity and reduces byproduct formation during sulfonic acid chloride generation.

- Byproduct Recycling: The recovery of acetic acid via distillation in early steps enhances cost-effectiveness.

Adapting these principles to the target compound’s synthesis could involve:

- Solvent Optimization: Replacing dichloromethane with chloroform in sulfonylation steps to improve yields.

- Catalytic Additives: Employing DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as an anticancer agent. It has shown promise in inhibiting specific enzymes associated with cancer cell proliferation, particularly carbonic anhydrase IX, which is overexpressed in various cancers .

Table 1: Anticancer Activity of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Inhibition of carbonic anhydrase IX |

| Study B | A549 (Lung Cancer) | 12 | Induction of apoptosis |

| Study C | HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

Organic Synthesis

In organic chemistry, 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide serves as a reagent for synthesizing more complex molecules. Its ability to act as a building block allows chemists to develop new compounds with tailored properties for various applications .

Material Science

The compound is also utilized in the development of new materials. Its unique chemical properties enable it to function as a catalyst in various chemical processes, enhancing reaction rates and selectivity .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the effects of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide on human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against MCF-7 and A549 cells, indicating its potential as an effective anticancer agent.

Case Study 2: Organic Synthesis Applications

Research published in Organic Letters highlighted the use of this compound in synthesizing novel sulfonamide derivatives. The study reported successful reactions leading to compounds with enhanced biological activity, showcasing the versatility of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Conformation and Reactivity

- 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide (): The nitro group is strongly electron-withdrawing, leading to a planar conformation in the C–SO₂–NH–C(O) segment. The N–H bond is anti to the C=O group, favoring intermolecular hydrogen bonding.

N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide ():

Chlorine substituents increase electronegativity and may enhance antimicrobial activity via halogen bonding. However, the rigid aryl group contrasts with the phenethyl group, which could improve conformational flexibility and binding to hydrophobic enzyme pockets .MP-A08 ():

This compound features dual benzenesulfonamide groups linked by a benzilideneaniline core. The extended π-system facilitates stacking interactions, whereas the target compound’s single sulfonamide with a carbamimidoyl group may prioritize directional hydrogen bonding over multivalent interactions .

B. Crystallographic and Packing Behavior

- 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide ():

Crystal structures reveal dihedral angles of ~89° between the sulfonamide and aryl groups. The phenethylcarbamimidoyl group in the target compound likely induces larger angles due to steric hindrance, affecting molecular packing and solubility .

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide (): Weak C–H⋯O hydrogen bonds form a 3D network. The carbamimidoyl group in the target compound may introduce additional N–H donors, strengthening intermolecular interactions and influencing crystal stability .

Physicochemical Properties

- Solubility: Bulky substituents (e.g., phenethylcarbamimidoyl) may reduce aqueous solubility relative to smaller derivatives (e.g., ’s methoxyphenyl analog) .

Biological Activity

4-Methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a phenethylcarbamimidoyl moiety and a methyl group. Its chemical formula is , and it has a molecular weight of approximately 320.41 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is primarily attributed to its ability to inhibit key enzymes and modulate various biochemical pathways:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting antimicrobial effects.

- Antioxidant Activity : Some studies suggest that this compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Receptor Modulation : There is evidence indicating that sulfonamide derivatives can interact with specific receptors, potentially influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, sulfonamides have been studied for their anti-inflammatory effects. Animal models have demonstrated that these compounds can reduce inflammation markers such as prostaglandins and cytokines. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

- In Vitro Studies : A study conducted on human cell lines showed that 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide reduced cell proliferation in cancer cells by inducing apoptosis through the activation of caspase pathways.

- Animal Models : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to controls.

Comparative Analysis

Comparative studies with other sulfonamide compounds reveal that while many share similar antimicrobial properties, the unique structure of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide may enhance its efficacy against specific pathogens or conditions.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-Methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide | 16 | Broad-spectrum antibiotic |

| Sulfanilamide | 32 | General antibiotic |

| Trimethoprim | 8 | Selective for E. coli |

Q & A

Q. What are the common synthetic routes for 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of a carbamimidoyl precursor. For example, analogous compounds like 4-methyl-N-(2-oxo-propyl)-benzenesulfonamide are synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and an amine-containing intermediate under anhydrous conditions . Intermediates are characterized using H-NMR, C-NMR, and IR spectroscopy to confirm functional group transformations. Yield optimization often requires controlled temperature (0–5°C) and inert atmospheres to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are used to validate the structure of this compound?

- Spectroscopy : H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR (S=O stretching at ~1150–1300 cm) confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths and angles. For example, related sulfonamides exhibit C-S bond lengths of ~1.76 Å and dihedral angles between aromatic rings of 60–80° . Validation tools like PLATON check for structural errors (e.g., missed symmetry or disorder) .

Q. How is the purity of 4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide assessed during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm. For crystalline batches, powder X-ray diffraction (PXRD) matches simulated patterns from SXRD data .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the benzenesulfonamide moiety during structural refinement?

Disorder in aromatic rings or flexible side chains is addressed using SHELXL’s PART and SUMP commands. For example, split positions for overlapping atoms are refined with occupancy constraints. Dynamic disorder in the phenethyl group may require TLS (Translation-Libration-Screw) models to account for anisotropic motion . Validation reports from CheckCIF flag outliers (e.g., ADP mismatches >5σ), guiding manual corrections .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological assays?

SAR studies compare analogs with modified substituents (e.g., chloro, methyl, or trifluoromethyl groups). For instance:

- Hydrophobicity : LogP values (calculated via ChemAxon) correlate with membrane permeability.

- Electronic effects : Hammett constants (σ) for substituents predict electron-withdrawing/donating impacts on receptor binding . Assays like surface plasmon resonance (SPR) measure binding kinetics (K, on/off rates) to targets such as GPR120, where the carbamimidoyl group may enhance affinity via hydrogen bonding .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

Q. What computational methods are used to predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding poses. For example, the sulfonamide group may anchor to a hydrophobic pocket in FFA4, while the phenethylcarbamimidoyl moiety forms π-π interactions with Tyr114. Free energy calculations (MM-PBSA) validate binding affinities .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Q. What are best practices for handling crystallographic twinning in this compound?

Twinning is resolved using SHELXD for structure solution and TWIN/BASF commands in SHELXL. For high twin fractions (>30%), detwinning via HKLF 5 format reframes intensity data. The R value (<0.1) and merging compatibility (CC >90%) ensure data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.